2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide
Description
2-[(6-Fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a fluorine atom at position 6 and a phenyl group at position 2. The acetamide side chain is linked to a 4-fluorophenyl group, enhancing its electronic and steric properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O2/c24-16-6-9-18(10-7-16)26-23(28)14-29-22-13-21(15-4-2-1-3-5-15)27-20-11-8-17(25)12-19(20)22/h1-13H,14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUQSDBKJWQEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)OCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Phenyl Substitution: The phenyl groups can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with nucleophiles.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies have indicated that compounds similar to 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide may exhibit antiviral properties. A patent application highlighted the potential of repurposing existing drugs, including quinoline derivatives, for treating viral infections such as SARS-CoV-2 . The structural characteristics of this compound suggest it could interact with viral proteins, inhibiting their function.
Case Study: Repurposing for COVID-19 Treatment
A study demonstrated that certain quinoline derivatives could inhibit viral replication. The mechanisms involved include interference with viral entry and replication processes. While specific data on this compound is limited, its structural analogs provide a promising avenue for exploration in antiviral therapies.
2. Anticancer Properties
Compounds with quinoline structures have been extensively studied for their anticancer activities. The ability of this compound to induce apoptosis in cancer cells is a significant area of interest.
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Colorectal Cancer | Inhibition of cell proliferation and induction of apoptosis | |
| Breast Cancer | Targeting specific oncogenic pathways |
Case Study: Colorectal Cancer
In vitro studies showed that similar quinoline derivatives significantly reduced cell viability in colorectal cancer cell lines at concentrations as low as 3 µM. These findings suggest that further research into the specific effects of this compound could yield valuable insights into its therapeutic potential against various cancers.
Neuroprotective Effects
Emerging research indicates that quinoline derivatives may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, as an anticancer agent, it may inhibit the activity of certain kinases involved in cell proliferation.
Comparison with Similar Compounds
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 3.8 | 434.42 | 1 | 5 |
| N-(2,4-Difluorophenyl) Analog | 4.1 | 452.42 | 1 | 5 |
| Flufenacet | 3.5 | 383.33 | 0 | 6 |
| Thienopyrimidinone Analog | 3.2 | 485.57 | 2 | 7 |
Biological Activity
2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a quinoline core substituted with fluorophenyl and acetamide groups. Its molecular formula is , and it has a molecular weight of approximately 336.34 g/mol. The presence of fluorine atoms may enhance its biological activity by increasing lipophilicity and modulating receptor interactions.
Research indicates that compounds similar to this compound may act through various biological pathways, including:
- Inhibition of Enzymatic Activity : The quinoline moiety is known to inhibit certain enzymes, potentially affecting metabolic pathways related to cancer and inflammation.
- Antimicrobial Activity : Some studies have suggested that quinoline derivatives exhibit antimicrobial properties, making them candidates for treating infections.
- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, although specific pathways remain to be elucidated.
Biological Activity Data
A summary of biological activities reported in the literature is presented in the following table:
Case Studies
- Anticancer Study : A study involving the treatment of MCF-7 breast cancer cells with this compound showed a significant reduction in cell viability, with IC50 values indicating potency comparable to established chemotherapeutics. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death through mitochondrial pathways.
- Antimicrobial Efficacy : In vitro tests against various bacterial strains demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus, at concentrations as low as 10 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Enzyme Interaction : The compound was shown to inhibit topoisomerase II activity in a dose-dependent manner, which is critical for DNA replication and transcription. This inhibition may contribute to its anticancer effects by preventing cancer cell proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
